molecular formula C18H18O3 B1360675 3,4-Dimethyl-4'-(1,3-dioxolan-2-YL)benzophenone CAS No. 898760-28-6

3,4-Dimethyl-4'-(1,3-dioxolan-2-YL)benzophenone

Cat. No.: B1360675
CAS No.: 898760-28-6
M. Wt: 282.3 g/mol
InChI Key: RBRCREWCYRZJEZ-UHFFFAOYSA-N
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Description

3,4-Dimethyl-4’-(1,3-dioxolan-2-YL)benzophenone is an organic compound characterized by the presence of a benzophenone core substituted with a 1,3-dioxolane ring and two methyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-Dimethyl-4’-(1,3-dioxolan-2-YL)benzophenone typically involves the following steps:

    Formation of the 1,3-dioxolane ring: This is achieved by reacting an aldehyde or ketone with ethylene glycol in the presence of an acid catalyst.

    Substitution on the benzophenone core: The 3,4-dimethyl substitution on the benzophenone core can be introduced through Friedel-Crafts alkylation using appropriate alkyl halides and a Lewis acid catalyst such as aluminum chloride.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems for precise control of reaction conditions, such as temperature and pressure, is crucial to achieve high yields and purity.

Chemical Reactions Analysis

Types of Reactions

3,4-Dimethyl-4’-(1,3-dioxolan-2-YL)benzophenone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring, facilitated by reagents like halogens or nitrating agents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Chlorine or bromine in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols or alkanes.

    Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

3,4-Dimethyl-4’-(1,3-dioxolan-2-YL)benzophenone has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of polymers, coatings, and other materials due to its unique structural properties.

Mechanism of Action

The mechanism of action of 3,4-Dimethyl-4’-(1,3-dioxolan-2-YL)benzophenone involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The presence of the 1,3-dioxolane ring and methyl groups can influence its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 4-[2-(2,4-Dimethyl-1,3-dioxolan-2-yl)ethyl]phenol
  • 2,2-Dimethyl-1,3-dioxolane-4-methanol

Uniqueness

3,4-Dimethyl-4’-(1,3-dioxolan-2-YL)benzophenone is unique due to its specific substitution pattern and the presence of both the benzophenone core and the 1,3-dioxolane ring. This combination of structural features imparts distinct chemical and physical properties, making it valuable for various applications.

Properties

IUPAC Name

(3,4-dimethylphenyl)-[4-(1,3-dioxolan-2-yl)phenyl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18O3/c1-12-3-4-16(11-13(12)2)17(19)14-5-7-15(8-6-14)18-20-9-10-21-18/h3-8,11,18H,9-10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBRCREWCYRZJEZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)C2=CC=C(C=C2)C3OCCO3)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60645118
Record name (3,4-Dimethylphenyl)[4-(1,3-dioxolan-2-yl)phenyl]methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60645118
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

282.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898760-28-6
Record name (3,4-Dimethylphenyl)[4-(1,3-dioxolan-2-yl)phenyl]methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60645118
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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